molecular formula H2Li3N+2 B1218247 Trilithium nitride CAS No. 26134-62-3

Trilithium nitride

Cat. No. B1218247
CAS RN: 26134-62-3
M. Wt: 36.9 g/mol
InChI Key: BHZCMUVGYXEBMY-UHFFFAOYSA-N
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Patent
US05110768

Procedure details

A mortar and pestle was used to mix 0.991 gram of zirconium tetrachloride (ZrCl4) and 0.204 gram of lithium nitride (Li3N) in order to form the reactant mixture with a stoichiometric ratio of Li3N to ZrCl4 of 4/3. The reactant mixture was placed in a 45 milliliter stainless steel container. A screw top cap was placed on the stainless steel container. The screw top cap had two insulated leads protruding therethrough, which held a nichrome filament in the reactant mixture. An external electric charge was applied to the leads for no more than two seconds thereby igniting the reactant mixture. The resulting brown product was washed with methanol, dried and then ground with a mortar and pestle. The product was further washed with ten percent nitric acid, water and acetone on a vacuum filter. The powder was then dried on a vacuum line. The resulting product was pure ZrN with a cubic lattice spacing of 4.57 Angstroms as determined by X-ray powder diffraction. Use of the Scherrer equation gave a calculated particle size of 200-250 Angstroms. See Elements of X-ray Diffraction written by B. D. Cullity, Addison-Wesley, Reading, Mass., 1956. The product yield was fifty five percent (0.2488 gram out of 0.4475 gram theoretically possible). A pressed disc indicated metallic type conductivity. A balanced equation is as follows:
Quantity
0.991 g
Type
reactant
Reaction Step One
Quantity
0.204 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-:1].[Cl-].[Cl-].[Cl-].[Zr+4:5].[Li+:6].[Li+:7].[Li+:8].[NH2-:9]>>[N:9]([Li:8])([Li:7])[Li:6].[Cl-:1].[Cl-:1].[Cl-:1].[Cl-:1].[Zr+4:5] |f:0.1.2.3.4,5.6.7.8,10.11.12.13.14|

Inputs

Step One
Name
Quantity
0.991 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]
Name
Quantity
0.204 g
Type
reactant
Smiles
[Li+].[Li+].[Li+].[NH2-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N([Li])([Li])[Li]
Name
Type
product
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.